molecular formula C12H19NO B8752160 3-[Butyl(ethyl)amino]phenol CAS No. 92601-64-4

3-[Butyl(ethyl)amino]phenol

Cat. No.: B8752160
CAS No.: 92601-64-4
M. Wt: 193.28 g/mol
InChI Key: DXHVAMABQYDKDT-UHFFFAOYSA-N
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Description

3-[Butyl(ethyl)amino]phenol (CAS 92601-64-4) is a phenolic compound featuring a tertiary amino group at the meta position of the benzene ring, with butyl and ethyl substituents on the nitrogen. This structure confers unique physicochemical properties, such as moderate polarity due to the amino group and hydrophobic contributions from the alkyl chains.

The compound’s applications are inferred from structurally similar molecules, including use as intermediates in pharmaceuticals, surfactants, or agrochemicals. Its amino group enables participation in acid-base reactions, hydrogen bonding, and salt formation, which are critical for biological activity or solubility modulation.

Properties

CAS No.

92601-64-4

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

3-[butyl(ethyl)amino]phenol

InChI

InChI=1S/C12H19NO/c1-3-5-9-13(4-2)11-7-6-8-12(14)10-11/h6-8,10,14H,3-5,9H2,1-2H3

InChI Key

DXHVAMABQYDKDT-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CC)C1=CC(=CC=C1)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

3-(Dibutylamino)phenol (CAS 43141-69-1)
  • Structure: Two butyl groups attached to the amino nitrogen.
  • Key Differences: The absence of an ethyl group reduces steric hindrance compared to 3-[butyl(ethyl)amino]phenol. This may enhance solubility in non-polar solvents but reduce polarity.
  • Reactivity: Both compounds share similar reactivity at the phenolic –OH and amino groups, but the dibutyl analog’s bulkier substituents may slow nucleophilic reactions .
4-[3-(3-Isopropoxy-propylamino)-butyl]-phenol (CAS 799260-50-7)
  • Structure: A longer alkyl chain with an isopropoxy group on the amino substituent.
  • The extended chain may lower volatility (predicted boiling point: 387.6°C) compared to this compound .
2-tert-Butylphenol (CAS 88-18-6)
  • Structure: A tert-butyl group at the ortho position, lacking an amino group.
  • Key Differences: The absence of an amino group reduces water solubility (insoluble in water) and basicity. The tert-butyl group’s steric bulk may hinder electrophilic substitution reactions at the phenol ring .

Physical Properties

Property This compound 3-(Dibutylamino)phenol 4-[3-(3-Isopropoxy-propylamino)-butyl]-phenol 2-tert-Butylphenol
Molecular Weight ~207.3 (estimated) ~221.4 265.39 150.22
Water Solubility Moderate (amino enhances) Low Moderate (ether group) Insoluble
Boiling Point Not reported Not reported 387.6°C (predicted) 224°C
Polarity Moderate Low High Low

Note: Data gaps exist for this compound; values inferred from analogs.

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